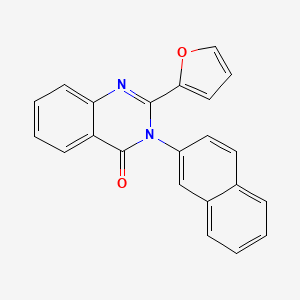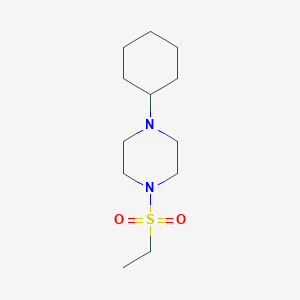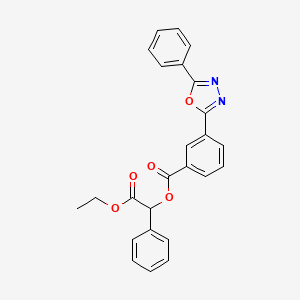
2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure substituted with furyl and naphthyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The furyl and naphthyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, alkylated, or nitrated quinazolinone derivatives.
科学的研究の応用
2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
- 2-(2-FURYL)-3-(2-NAPHTHYL)METHANOL
- 2-(2-FURYL)-3-(2-NAPHTHYL)BENZAMIDE
Uniqueness
2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C22H14N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-(furan-2-yl)-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C22H14N2O2/c25-22-18-8-3-4-9-19(18)23-21(20-10-5-13-26-20)24(22)17-12-11-15-6-1-2-7-16(15)14-17/h1-14H |
InChIキー |
FVMKAQBWMPXSJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10880797.png)
![N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880799.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone](/img/structure/B10880801.png)


![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880825.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880839.png)
![(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880843.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B10880851.png)
![Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880854.png)
![4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10880865.png)
![2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880869.png)
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
